molecular formula C18H14N4O2S B253363 7-[(3-methylphenoxy)methyl]-3-phenyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one

7-[(3-methylphenoxy)methyl]-3-phenyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one

Cat. No. B253363
M. Wt: 350.4 g/mol
InChI Key: FDAQVSJXMWFZOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-[(3-methylphenoxy)methyl]-3-phenyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one, also known as MPTT, is a heterocyclic compound that has been the subject of scientific research due to its potential therapeutic applications. MPTT belongs to the class of 1,3,4-thiadiazole derivatives, which have shown promising results in the treatment of various diseases, including cancer, Alzheimer's disease, and diabetes.

Mechanism of Action

The mechanism of action of 7-[(3-methylphenoxy)methyl]-3-phenyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one is not fully understood, but studies have shown that 7-[(3-methylphenoxy)methyl]-3-phenyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one acts on various cellular pathways. 7-[(3-methylphenoxy)methyl]-3-phenyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one has been shown to inhibit the activity of matrix metalloproteinases, which are enzymes involved in cancer cell invasion and metastasis. 7-[(3-methylphenoxy)methyl]-3-phenyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one has also been shown to activate the AMP-activated protein kinase pathway, which plays a role in glucose metabolism and energy homeostasis. Additionally, 7-[(3-methylphenoxy)methyl]-3-phenyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one has been shown to modulate the activity of various neurotransmitters, including dopamine and acetylcholine, which are involved in cognitive function.
Biochemical and Physiological Effects:
7-[(3-methylphenoxy)methyl]-3-phenyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one has been shown to have various biochemical and physiological effects. Studies have shown that 7-[(3-methylphenoxy)methyl]-3-phenyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one can induce apoptosis in cancer cells by activating caspase enzymes. 7-[(3-methylphenoxy)methyl]-3-phenyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one has also been shown to inhibit the activity of various enzymes involved in cancer cell proliferation and invasion, including cyclin-dependent kinases and matrix metalloproteinases. Additionally, 7-[(3-methylphenoxy)methyl]-3-phenyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one has been shown to improve glucose tolerance and insulin sensitivity in diabetic animal models by increasing glucose uptake in skeletal muscle and adipose tissue.

Advantages and Limitations for Lab Experiments

7-[(3-methylphenoxy)methyl]-3-phenyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one has several advantages for laboratory experiments. 7-[(3-methylphenoxy)methyl]-3-phenyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one is a relatively stable compound that can be easily synthesized and purified. 7-[(3-methylphenoxy)methyl]-3-phenyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one has also been shown to have low toxicity in animal models, making it a safe compound for in vivo studies. However, there are also limitations to the use of 7-[(3-methylphenoxy)methyl]-3-phenyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one in laboratory experiments. 7-[(3-methylphenoxy)methyl]-3-phenyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one has limited solubility in aqueous solutions, which can make it difficult to administer in vivo. Additionally, the mechanism of action of 7-[(3-methylphenoxy)methyl]-3-phenyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one is not fully understood, which can make it difficult to design experiments to study its effects.

Future Directions

There are several future directions for the study of 7-[(3-methylphenoxy)methyl]-3-phenyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one. One potential application of 7-[(3-methylphenoxy)methyl]-3-phenyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one is in the treatment of cancer. Studies have shown that 7-[(3-methylphenoxy)methyl]-3-phenyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one exhibits anticancer properties, and further research is needed to determine its efficacy in vivo. Another potential application of 7-[(3-methylphenoxy)methyl]-3-phenyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one is in the treatment of Alzheimer's disease. 7-[(3-methylphenoxy)methyl]-3-phenyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one has been shown to improve cognitive function in animal models, and further research is needed to determine its potential as a therapeutic agent. Additionally, 7-[(3-methylphenoxy)methyl]-3-phenyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one has been shown to improve glucose tolerance and insulin sensitivity in diabetic animal models, and further research is needed to determine its potential as an antidiabetic agent.

Synthesis Methods

The synthesis of 7-[(3-methylphenoxy)methyl]-3-phenyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one involves the reaction of 3-methylphenol, phenyl isothiocyanate, and 5-nitro-2-thiophenecarboxaldehyde in the presence of a base catalyst. The resulting product is then reduced to yield 7-[(3-methylphenoxy)methyl]-3-phenyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one. The synthesis of 7-[(3-methylphenoxy)methyl]-3-phenyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one has been optimized to increase the yield and purity of the compound.

Scientific Research Applications

7-[(3-methylphenoxy)methyl]-3-phenyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one has been the subject of scientific research due to its potential therapeutic applications. Studies have shown that 7-[(3-methylphenoxy)methyl]-3-phenyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one exhibits anticancer, antidiabetic, and neuroprotective properties. 7-[(3-methylphenoxy)methyl]-3-phenyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. 7-[(3-methylphenoxy)methyl]-3-phenyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one has also been shown to improve glucose tolerance and insulin sensitivity in diabetic animal models. Additionally, 7-[(3-methylphenoxy)methyl]-3-phenyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one has been shown to protect neurons from oxidative stress and improve cognitive function in animal models of Alzheimer's disease.

properties

Product Name

7-[(3-methylphenoxy)methyl]-3-phenyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one

Molecular Formula

C18H14N4O2S

Molecular Weight

350.4 g/mol

IUPAC Name

7-[(3-methylphenoxy)methyl]-3-phenyl-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one

InChI

InChI=1S/C18H14N4O2S/c1-12-6-5-9-14(10-12)24-11-15-21-22-17(23)16(19-20-18(22)25-15)13-7-3-2-4-8-13/h2-10H,11H2,1H3

InChI Key

FDAQVSJXMWFZOH-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)OCC2=NN3C(=O)C(=NN=C3S2)C4=CC=CC=C4

Canonical SMILES

CC1=CC(=CC=C1)OCC2=NN3C(=O)C(=NN=C3S2)C4=CC=CC=C4

Origin of Product

United States

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